![molecular formula C16H10N2OS B2531640 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile CAS No. 478033-41-9](/img/structure/B2531640.png)
5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile is a derivative of furan-3-carbonitrile, which is a molecule that has been studied for various applications, including its electrochromic properties and potential use in electronic devices. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and functionalities that it may exhibit interesting chemical and physical properties due to the presence of the furan ring, the phenyl group, and the thiophen-2-yl moiety.
Synthesis Analysis
The synthesis of related furan-3-carbonitrile derivatives involves the reaction of 3-oxopropanenitriles with alkenes, mediated by manganese(III) acetate, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the phenyl and thiophen-2-yl groups at the correct positions on the furan ring.
Molecular Structure Analysis
The molecular structure of furan-3-carbonitrile derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a nitrile group attached to it. The presence of thiophen-2-yl and phenyl groups in the compound of interest would likely contribute to its electronic properties and reactivity due to the electron-rich nature of these moieties. The molecular structure would also influence the compound's ability to participate in π-π* transitions, which are important for electrochromic applications .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, related compounds such as 4-Phenyl-3-furoxancarbonitrile have been shown to release nitric oxide under the action of thiol cofactors and to undergo transformations into products like phenylcyanoglyoxime and amino-isoxazole derivatives . These reactions suggest that the compound may also exhibit interesting reactivity, particularly in the presence of thiols or other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-3-carbonitrile derivatives are influenced by their molecular structure. The electrochemical polymerization of these compounds, as well as their copolymerization with other monomers like EDOT, results in materials with distinct electrochromic properties. These properties include stability, fast response time, and good optical contrast, which are desirable for electronic display applications. The copolymer films formed from these reactions have been shown to overcome issues of instability and dissolution, indicating that the compound of interest may also form stable and useful polymeric materials .
科学的研究の応用
Bioactive Heterocyclic Compounds
The compound 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile belongs to a class of heterocyclic compounds that have significant importance in medicinal chemistry. These molecules, including furanyl- and thienyl-substituted derivatives, have shown a wide range of bioactivities. The structural motifs of furan and thiophene are recognized for their roles in the design of bioactive molecules, especially in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds have been explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, demonstrating the versatility of heterocyclic compounds in drug design and development (Ostrowski, 2022).
Synthetic Applications
The reactivity and potential applications of compounds containing furan and thiophene rings extend to the synthesis of diverse heterocyclic structures. For example, arylmethylidene derivatives of 3H-furan-2-ones have been shown to react with various nucleophilic agents, leading to the synthesis of a wide range of compounds. These reactions underscore the importance of such structural units in the creation of novel molecules for potential therapeutic and material science applications (Kamneva et al., 2018).
Role in Sustainable Chemistry
The interest in furan derivatives also encompasses their role in sustainable chemistry. The conversion of plant biomass into furan derivatives highlights the potential of such compounds in replacing non-renewable hydrocarbon sources. This approach not only offers a greener alternative for the chemical industry but also opens up new avenues for the production of polymers, functional materials, and fuels from renewable resources (Chernyshev et al., 2017).
Environmental and Health Implications
It is crucial to consider the environmental and health implications of chemical compounds, including those related to furan and thiophene derivatives. While these compounds hold promise for various applications, their potential toxicities and environmental impacts must be carefully evaluated. Research into the carcinogenic potential of thiophene analogues, for example, emphasizes the need for thorough risk assessments in the development of new chemicals (Ashby et al., 1978).
Safety and Hazards
特性
IUPAC Name |
5-phenyl-2-[(E)-thiophen-2-ylmethylideneamino]furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-13-9-15(12-5-2-1-3-6-12)19-16(13)18-11-14-7-4-8-20-14/h1-9,11H/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYHWBOAHVOISV-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


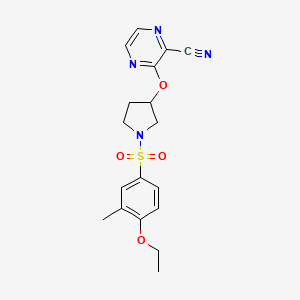
![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)
![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)
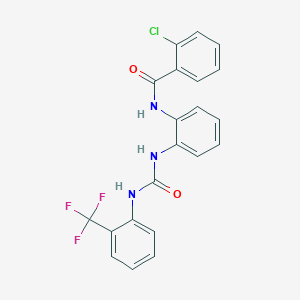

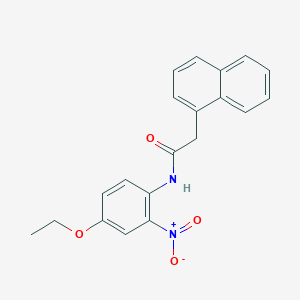
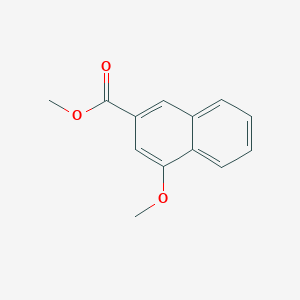
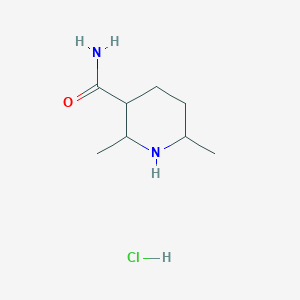
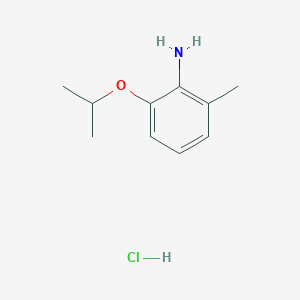
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)
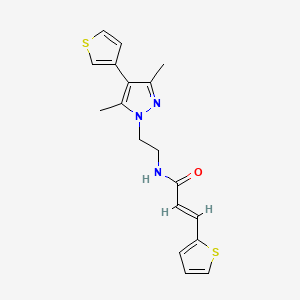
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)